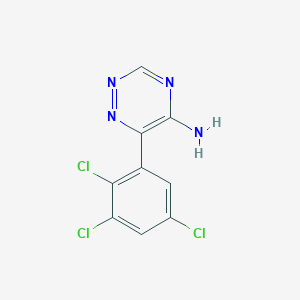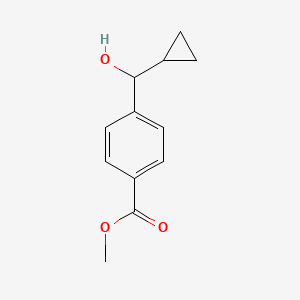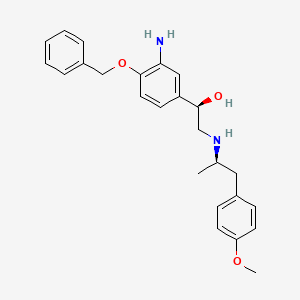
(R)-1-(3-aMino-4-(benzyloxy)phenyl)-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes amino, benzyloxy, and methoxyphenyl groups, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzyloxyphenyl and methoxyphenyl intermediates, followed by their coupling through various reaction mechanisms such as nucleophilic substitution or reductive amination. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the isolation and purification of the final product. Industrial production methods focus on efficiency, scalability, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular processes. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol has potential applications as a pharmaceutical agent. It may be explored for its therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various applications, including coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may bind to specific sites, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Hydroxyphenyl)propan-2-yl)amino)ethanol
- ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methylphenyl)propan-2-yl)amino)ethanol
- ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Chlorophenyl)propan-2-yl)amino)ethanol
Uniqueness
The uniqueness of ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C25H30N2O3 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
(1R)-1-(3-amino-4-phenylmethoxyphenyl)-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethanol |
InChI |
InChI=1S/C25H30N2O3/c1-18(14-19-8-11-22(29-2)12-9-19)27-16-24(28)21-10-13-25(23(26)15-21)30-17-20-6-4-3-5-7-20/h3-13,15,18,24,27-28H,14,16-17,26H2,1-2H3/t18-,24+/m1/s1 |
Clé InChI |
SFADXYACQOYZFR-KOSHJBKYSA-N |
SMILES isomérique |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OCC3=CC=CC=C3)N)O |
SMILES canonique |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13972652.png)


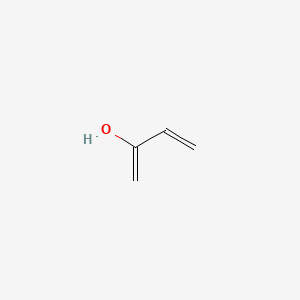
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13972676.png)
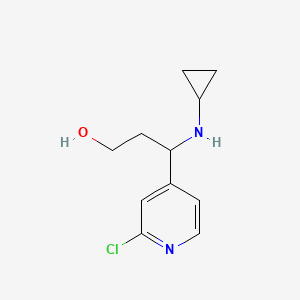
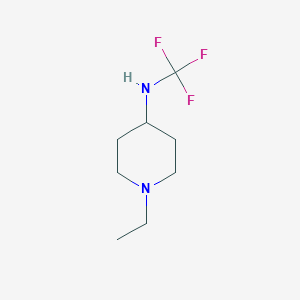
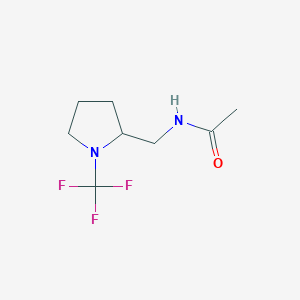
![Benzene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis-](/img/structure/B13972702.png)

![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13972707.png)
